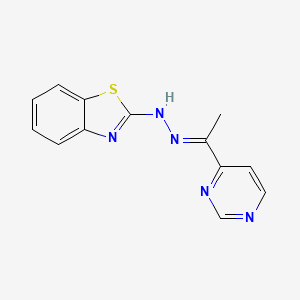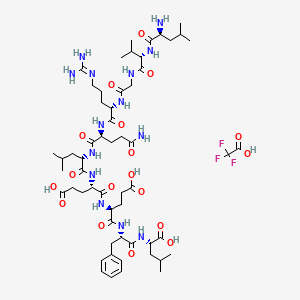
Abefolastat tesaroxetan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abefolastat tesaroxetan is a bivalent sarcophagine conjugate that can be radiolabeled with positron-emitting copper-64 at room temperature. It is primarily used in prostate cancer research due to its high tumor uptake and retention . The compound is a prostate-specific membrane antigen (PSMA) inhibitor, making it a valuable tool in the diagnosis and treatment of metastatic castration-resistant prostate cancer .
Métodos De Preparación
The synthesis of abefolastat tesaroxetan involves the conjugation of sarcophagine with specific ligands that allow for radiolabeling with copper-64. The reaction conditions typically involve room temperature settings, which facilitate the radiolabeling process .
Análisis De Reacciones Químicas
Abefolastat tesaroxetan undergoes several types of chemical reactions, including:
Radiolabeling: The compound can be readily radiolabeled with copper-64 at room temperature.
Binding Reactions: It binds specifically to PSMA, which is overexpressed in prostate cancer cells.
Common reagents used in these reactions include copper-64 and various solvents that facilitate the radiolabeling process. The major product formed from these reactions is the radiolabeled this compound, which is used for imaging and therapeutic purposes .
Aplicaciones Científicas De Investigación
Abefolastat tesaroxetan has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying binding interactions and molecular imaging.
Biology: Helps in understanding the expression and function of PSMA in prostate cancer cells.
Medicine: Used in the diagnosis and treatment of metastatic castration-resistant prostate cancer.
Industry: Available for research and development purposes, particularly in the field of radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of abefolastat tesaroxetan involves its binding to PSMA, which is overexpressed in prostate cancer cells. Once bound, the radiolabeled compound allows for imaging and targeted therapy of prostate cancer. The molecular targets include PSMA, and the pathways involved are related to the inhibition of PSMA activity, leading to reduced tumor growth and metastasis .
Comparación Con Compuestos Similares
Abefolastat tesaroxetan is unique due to its high tumor uptake and retention when radiolabeled with copper-64. Similar compounds include:
PSMA-617: Another PSMA inhibitor used in prostate cancer research.
PSMA-11: A compound used for PET imaging of prostate cancer.
PSMA-1007: A radiolabeled compound used for imaging and therapy of prostate cancer.
Compared to these compounds, this compound offers superior tumor uptake and retention, making it a valuable tool in prostate cancer research .
Propiedades
Fórmula molecular |
C100H150N20O24 |
|---|---|
Peso molecular |
2016.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[8-[[(2R)-2-[[(2R)-2-[[5-[[8-[[5-[[(2R)-1-[[(2R)-1-[[8-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-8-oxooctyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoyl]amino]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]octanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C100H150N20O24/c121-81(107-49-25-21-37-73(93(135)136)115-97(143)117-75(95(139)140)45-47-87(127)128)39-19-3-1-5-23-51-109-89(131)77(59-69-29-11-7-12-30-69)113-91(133)79(61-71-33-15-9-16-34-71)111-83(123)41-27-43-85(125)119-99-63-101-53-56-104-66-100(67-105-57-54-102-64-99,68-106-58-55-103-65-99)120-86(126)44-28-42-84(124)112-80(62-72-35-17-10-18-36-72)92(134)114-78(60-70-31-13-8-14-32-70)90(132)110-52-24-6-2-4-20-40-82(122)108-50-26-22-38-74(94(137)138)116-98(144)118-76(96(141)142)46-48-88(129)130/h7-18,29-36,73-80,101-106H,1-6,19-28,37-68H2,(H,107,121)(H,108,122)(H,109,131)(H,110,132)(H,111,123)(H,112,124)(H,113,133)(H,114,134)(H,119,125)(H,120,126)(H,127,128)(H,129,130)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H2,115,117,143)(H2,116,118,144)/t73-,74-,75-,76-,77+,78+,79+,80+,99?,100?/m0/s1 |
Clave InChI |
KUSHPDNZFGMDOD-MXMGMDFJSA-N |
SMILES isomérico |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)NC(=O)CCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CCCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
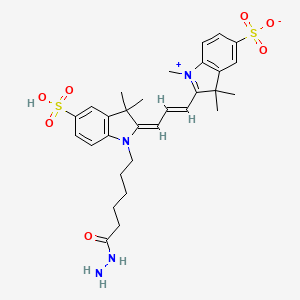
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
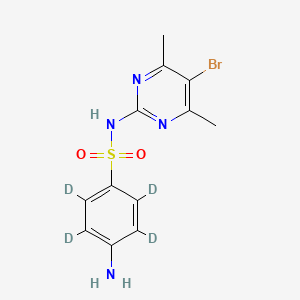
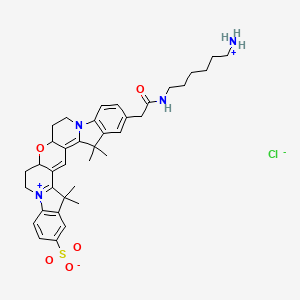
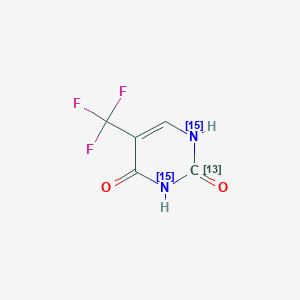
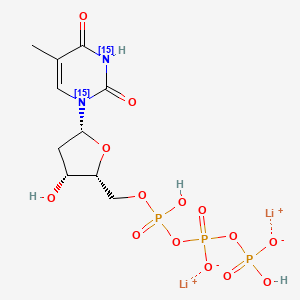


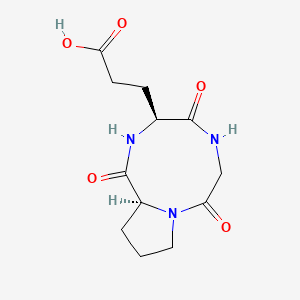
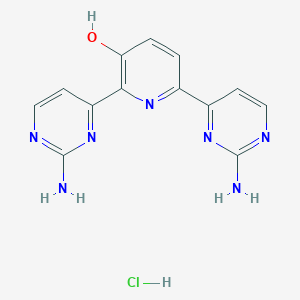
![9-(1-Methylpyrazol-4-yl)-1-(1-propanoyl-2,3-dihydroindol-6-yl)benzo[h][1,6]naphthyridin-2-one](/img/structure/B12387366.png)
